molecular formula C23H23N5O2 B4053557 N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide

N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide

Cat. No.: B4053557
M. Wt: 401.5 g/mol
InChI Key: YCJXTGAKLNWVMB-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18517499 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. These complexes, characterized by various spectroscopic methods and single crystal X-ray crystallography, demonstrate the impact of hydrogen bonding on self-assembly processes. The antioxidant activities of the ligands and their complexes were determined in vitro, highlighting the scientific application of such compounds in understanding antioxidant mechanisms and potentially developing antioxidant therapies (Chkirate et al., 2019).

Synthesis and Anti-inflammatory Activity

The synthesis of novel acetamides with anti-inflammatory activity showcases the therapeutic potential of pyrazole-acetamide derivatives. By reacting pyrazole having substitutions at 1 and 3 positions with various substituted acetamides, researchers identified compounds with significant anti-inflammatory properties. This suggests the application of N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide analogs in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with pyrazole-acetamide derivatives, reveals potential antipsychotic applications. These compounds, which do not interact with dopamine receptors like traditional antipsychotics, offer a novel approach to antipsychotic therapy, potentially offering new treatments for psychiatric disorders (Wise et al., 1987).

Crystal Structures and Computational Studies

The synthesis and characterization of novel 2-pyrone derivatives, including their crystal structures and Hirshfeld surface analysis, provide insight into the molecular interactions and stability of pyrazole-acetamide derivatives. Such studies are crucial for the development of new materials and drugs, demonstrating the diverse scientific applications of these compounds (Sebhaoui et al., 2020).

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-23(19-9-6-10-20(29)13-19)17(2)28(25-16)15-22(30)24-21-11-12-27(26-21)14-18-7-4-3-5-8-18/h3-13,29H,14-15H2,1-2H3,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJXTGAKLNWVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 2
N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 3
N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 4
N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-1H-pyrazol-3-yl)-2-[4-(3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.